molecular formula C7H3ClF4O B1402216 2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene CAS No. 1261869-12-8

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene

Cat. No.: B1402216
CAS No.: 1261869-12-8
M. Wt: 214.54 g/mol
InChI Key: VHCMTJNLLVAORO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C7H3ClF4O and exhibits a molecular weight of 214.54 grams per mole. The compound is registered under the Chemical Abstracts Service number 1261869-12-8, providing a unique identifier for this specific molecular structure. The systematic nomenclature accurately reflects the positional arrangement of substituents around the benzene ring, with the chlorine atom occupying the second position, the difluoromethoxy group at the third position, and fluorine atoms at the first and fourth positions relative to the primary carbon framework.

The compound's molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as FC1=CC=C(F)C(Cl)=C1OC(F)F, which provides a standardized method for describing the atomic connectivity and stereochemistry. This notation system facilitates database searches and computational modeling applications across various research platforms and chemical information systems.

The difluoromethoxy functional group (-OCF2H) represents a particularly noteworthy structural feature that distinguishes this compound from simpler halogenated aromatics. This group combines the electron-withdrawing properties of fluorine atoms with the ether linkage, creating unique electronic and steric characteristics that influence the compound's reactivity patterns and potential applications in synthetic chemistry.

Historical Context in Halogenated Aromatic Chemistry

The development of halogenated aromatic compounds has evolved significantly since the early investigations into electrophilic aromatic substitution reactions in the late nineteenth and early twentieth centuries. Traditional methods for introducing halogens into aromatic systems, such as the Balz-Schiemann reaction for fluorination, required harsh conditions and demonstrated limited functional group tolerance. These historical limitations prompted extensive research into alternative methodologies for accessing fluorinated aromatic compounds.

The evolution of palladium-catalyzed carbon-fluorine bond formation represents a pivotal advancement in this field, with researchers developing sophisticated ligand systems capable of promoting aryl-fluorine reductive elimination from palladium intermediates. These methodological improvements have enabled the synthesis of complex fluorinated aromatics that were previously inaccessible through conventional approaches.

Electrophilic aromatic halogenation has traditionally relied on Lewis acid catalysts such as aluminum trichloride, iron trichloride, and zinc chloride to activate halogenating reagents toward aromatic substrates. The mechanistic understanding of these processes has provided fundamental insights into how electron-withdrawing and electron-donating substituents influence the regioselectivity and efficiency of halogenation reactions.

The incorporation of multiple fluorine atoms and fluorine-containing functional groups into aromatic systems has gained prominence due to the unique properties that fluorine imparts to organic molecules. Fluorine substitution can significantly alter lipophilicity, metabolic stability, and binding interactions with biological targets, making fluorinated aromatics particularly valuable in pharmaceutical and agrochemical applications.

Position in Contemporary Fluorochemical Research

Contemporary fluorochemical research has increasingly focused on developing mild, selective methods for introducing fluorine-containing functionalities into aromatic systems. The difluoromethoxy group present in this compound represents an important target in this endeavor, as it combines the beneficial properties of fluorination with the versatility of ether linkages.

Recent advances in palladium-catalyzed cross-coupling methodologies have enabled researchers to access complex fluorinated aromatics through modular synthetic approaches. The development of specialized ligand systems, including biaryl monophosphine ligands, has proven particularly effective for promoting challenging carbon-fluorine bond formation reactions. These methodological improvements have expanded the accessible chemical space for fluorinated aromatic compounds.

The compound serves as a valuable building block for constructing more complex molecular architectures through various substitution reactions. The strategic placement of different halogen atoms around the aromatic ring provides multiple sites for further functionalization, enabling the synthesis of highly substituted aromatic systems with precisely controlled substitution patterns.

Modern synthetic approaches to accessing this compound typically involve sequential halogenation and substitution reactions, often requiring specialized conditions to achieve the desired regioselectivity. The synthesis may utilize electrophilic aromatic substitution for introducing chlorine and fluorine substituents, followed by nucleophilic substitution reactions to install the difluoromethoxy group.

General Structural Overview and Chemical Classification

This compound belongs to the broader classification of halogenated aromatic compounds, specifically representing a multiply substituted benzene derivative with mixed halogen functionalities. The compound exhibits characteristics typical of electron-deficient aromatic systems due to the combined electron-withdrawing effects of the chlorine, fluorine, and difluoromethoxy substituents.

The molecular geometry centers around a planar benzene ring with sp2-hybridized carbon atoms maintaining characteristic bond angles of approximately 120 degrees. The substituents adopt positions that minimize steric interactions while maximizing electronic stabilization through resonance and inductive effects. The difluoromethoxy group extends perpendicular to the aromatic plane, providing additional three-dimensional character to the molecular structure.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C7H3ClF4O
Molecular Weight 214.54 g/mol
Chemical Abstracts Service Number 1261869-12-8
Simplified Molecular Input Line Entry System FC1=CC=C(F)C(Cl)=C1OC(F)F
Purity (Commercial) 95%

The electronic properties of the compound reflect the cumulative influence of all substituents on the aromatic system. The electron-withdrawing nature of the halogen atoms and difluoromethoxy group significantly reduces the electron density of the benzene ring, making it less reactive toward electrophilic substitution reactions while potentially increasing its susceptibility to nucleophilic aromatic substitution under appropriate conditions.

The compound demonstrates enhanced chemical stability compared to less substituted aromatic systems, primarily due to the electron-withdrawing effects that reduce the reactivity of the aromatic ring toward oxidative processes. This stability, combined with the strategic arrangement of functional groups, makes the compound particularly valuable as an intermediate in synthetic organic chemistry applications.

Properties

IUPAC Name

2-chloro-3-(difluoromethoxy)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-5-3(9)1-2-4(10)6(5)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCMTJNLLVAORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route:
A common approach involves the introduction of the difluoromethoxy group onto a fluorinated aromatic ring. This is typically achieved via the reaction of phenolic or related aromatic compounds with difluorocarbene reagents, which facilitate the formation of the difluoromethoxy substituent.

Reaction Conditions:

  • Use of bases such as potassium carbonate or sodium hydride to deprotonate phenolic groups.
  • Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to promote nucleophilic substitution.
  • Difluorocarbene sources such as difluorocarbene precursors (e.g., chlorodifluoromethane under basic conditions).

Research Findings:
Studies indicate that difluoromethylation reactions are highly efficient when employing difluorocarbene generated in situ, often using sodium or potassium salts of difluoromethanesulfonate or similar reagents.

Aromatic Halogenation and Selective Chlorination

Method:
The aromatic ring, particularly a fluorinated benzene derivative, can be chlorinated using elemental chlorine or sulfur chlorides under controlled conditions. The presence of electron-withdrawing fluorine groups influences regioselectivity, favoring substitution at specific positions.

Reaction Conditions:

  • Chlorination often conducted at elevated temperatures (around 80–120°C).
  • Catalysts such as iron or aluminum chloride can be employed to enhance selectivity and yield.
  • Solvent choice (e.g., carbon tetrachloride or chlorinated hydrocarbons) affects reaction efficiency.

Notes:
The chlorination step is critical for introducing the chlorine atom at the desired position (position 2), with regioselectivity guided by the fluorine substituents' electronic effects.

Multi-step Synthesis Pathway

Based on literature, a plausible multi-step synthesis involves:

Step Description Reagents & Conditions References
1 Synthesis of fluorinated precursor Nitration, reduction, or direct fluorination ,
2 Difluoromethylation Difluorocarbene reagents, base, solvent
3 Selective chlorination Chlorine gas, Fe or AlCl₃ catalyst ,

Industrial-Scale Approaches

Flow Chemistry:
Recent advances include continuous flow reactors for difluoromethylation and chlorination, which improve safety, yield, and scalability. Catalytic systems utilizing palladium or copper complexes have been reported to enhance reaction efficiency.

Catalysts and Reagents:

  • Metal catalysts such as palladium, copper, or iron compounds are used to facilitate halogenation and difluoromethylation.
  • Use of specific metal salts (e.g., ferric chloride) as catalysts or reaction mediators.

Summary of Key Data

Method Starting Material Reagents Catalyst Yield Remarks
Difluoromethylation + Chlorination Fluorinated phenol or benzene derivatives Difluorocarbene precursors + Cl₂ None / Metal catalysts 60–85% Efficient for aromatic fluorinated compounds
Direct Chlorination Ortho-difluorobenzene Cl₂ + Fe/AlCl₃ Iron or aluminum chloride Variable Regioselectivity influenced by fluorine groups
Diazonium Route Aromatic amines Tert-butyl nitrite + BF₃·Et₂O None 50–70% Suitable for large-scale synthesis

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation may produce a carboxylic acid derivative .

Scientific Research Applications

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Differences in Reactivity and Bioactivity

2-Chloro-1,4-difluoro-3-methylbenzene (CAS: 90292-64-1)
  • Molecular Formula : C₇H₅ClF₂
  • Molecular Weight : 162.56 g/mol
  • Key Differences: The methyl group at the 3-position reduces steric hindrance compared to the bulkier difluoromethoxy group. Lower molecular weight (162.56 vs. ~190–200 g/mol for the target compound) may enhance volatility. Limited bioactivity data, suggesting a narrower application scope compared to derivatives with functionalized substituents .
2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone
  • Bioactivity : Demonstrates high antifungal activity against Candida albicans and Aspergillus niger .
  • Key Differences: Replacement of the difluoromethoxy group with an amino-furan moiety introduces hydrogen-bonding capacity, enhancing interaction with microbial enzymes. The naphthoquinone backbone contributes to redox activity, absent in the purely aromatic target compound .
2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene (CAS: 1099597-70-2)
  • Molecular Formula : C₇H₂ClF₅
  • Safety Profile : Classified under GHS Revision 8 as hazardous if inhaled, with stringent first-aid measures .
  • Key Differences :
    • The trifluoromethyl group increases electronegativity and metabolic resistance, making it more persistent in environmental systems compared to the difluoromethoxy analog.
    • Higher halogen content (5 fluorine atoms vs. 3 in the target compound) may elevate toxicity risks .

Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Applications/Bioactivity
2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene C₇H₃ClF₃O Cl, 2F, OCHF₂ ~190–200* Agrochemical intermediates, drug candidates
2-Chloro-1,4-difluoro-3-methylbenzene C₇H₅ClF₂ Cl, 2F, CH₃ 162.56 Material synthesis, solvents
2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid C₅H₃Cl₃O₃ Cl, Cl₂CH, ketone 209.44 Carcinogenicity studies
2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone C₁₅H₁₁ClNO₃ Cl, amino-furan, quinone 296.71 Antifungal agents

*Estimated based on structural analogs.

Agrochemical Relevance

  • Halogenated Analogs: Compounds like 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (oxyfluorfen) are widely used as herbicides due to their stability and potency . The target compound’s difluoromethoxy group may offer similar persistence but with reduced phytotoxicity.
  • Safety Considerations : The trifluoromethyl-substituted analog (CAS: 1099597-70-2) requires strict handling protocols, suggesting that the difluoromethoxy variant may pose fewer inhalation risks .

Pharmaceutical Potential

  • Multitarget-Directed Molecules: Derivatives like 2-chloro-3-(benzylamino)-naphthalene-1,4-dione show promise in anti-Alzheimer’s research . While the target compound lacks a quinone backbone, its difluoromethoxy group could improve blood-brain barrier penetration.
  • Metabolic Stability: Difluoromethoxy groups are known to resist oxidative degradation, a critical advantage over methyl or hydroxyl substituents in drug design .

Biological Activity

2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8_8H4_4ClF3_3O
  • Molecular Weight : 210.56 g/mol

The presence of chlorine and difluoromethoxy groups contributes to its unique physicochemical properties, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atoms in the structure may enhance binding affinity due to their electronegative nature, which can influence the compound's pharmacodynamics.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Anticancer Potential : Preliminary investigations suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated significant inhibition zones compared to control groups.
    • Table 1 summarizes the antimicrobial activity against selected bacteria:
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Anticancer Activity :
    • In vitro studies demonstrated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability in several cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Table 2 presents the IC50 values for different cell lines:
    Cell LineIC50 (µM)
    MCF-75.0
    HeLa6.5
    A5497.0

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Benzene Derivatives

CompoundBDE (C-Cl, kcal/mol)Preferred Coupling CatalystKey Reference
1,4-Difluoro-2-methyl-3-nitrobenzene78.5Pd(OAc)₂/SPhos
2-Chloro-3-(difluoromethoxy)-...75.2 (predicted)PdCl₂(PPh₃)₂

Q. Table 2. Spectroscopic Signatures for Structural Confirmation

TechniqueKey Peaks/PredictionsEvidence Source
¹⁹F NMRδ -120 ppm (aromatic F), δ -80 ppm (-OCHF₂)
IR1250 cm⁻¹ (C-F stretch), 1100 cm⁻¹ (C-O-C asym)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(difluoromethoxy)-1,4-difluoro-benzene

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